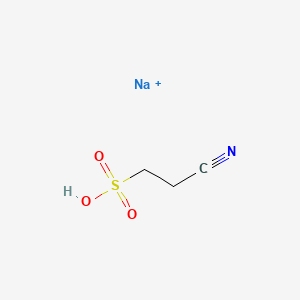![molecular formula C10H12O3 B3053203 2-[(4-Methylphenyl)methoxy]acetic acid CAS No. 51934-40-8](/img/structure/B3053203.png)
2-[(4-Methylphenyl)methoxy]acetic acid
Overview
Description
“2-[(4-Methylphenyl)methoxy]acetic acid” is a chemical compound with the molecular formula C9H10O3 . It is also known as “(4-methylphenoxy)acetic acid”. The crystal structure of this compound has been reported .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Methylphenyl)methoxy]acetic acid” were not found, it is known that similar compounds can be prepared by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Molecular Structure Analysis
The molecular weight of “2-[(4-Methylphenyl)methoxy]acetic acid” is 166.1739 . Unfortunately, specific details about the molecular structure of this compound were not found in the search results.
Chemical Reactions Analysis
Carboxylic acids like “2-[(4-Methylphenyl)methoxy]acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Physical And Chemical Properties Analysis
“2-[(4-Methylphenyl)methoxy]acetic acid” is a carboxylic acid, and like other carboxylic acids, it is expected to have certain properties. For example, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water; those with more than six carbons are slightly soluble in water . Soluble carboxylic acid dissociate to an extent in water to yield hydrogen ions. The pH of solutions of carboxylic acids is therefore less than 7.0 .
Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis and biological activities of certain compounds related to 2-[(4-Methylphenyl)methoxy]acetic acid. For example, compounds derived from similar structures have been evaluated for their antimicrobial activities against various microbes, showing significant activity in some cases (Noolvi et al., 2016). Additionally, some of these compounds have been screened for antitubercular activity against Mycobacterium tuberculosis (Hirpara et al., 2003).
Analytical Chemistry Applications
In analytical chemistry, derivatives of compounds like 2-[(4-Methylphenyl)methoxy]acetic acid have been used as internal standards for mass fragmentographic methods. This is critical for determining the concentration of specific chemicals in biological samples, such as human cerebrospinal fluid and urine (Sjöquist et al., 1973).
Chemical Synthesis and Characterization
The compound and its related derivatives have been synthesized and characterized for their structural and chemical properties. For instance, research has focused on the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its derivatives (Wang et al., 2016). Another study involved the regioselective synthesis of a related compound, illustrating the detailed molecular structure and interactions (Guzei et al., 2010).
Stereochemical Analysis
Some research has utilized derivatives of 2-[(4-Methylphenyl)methoxy]acetic acid for NMR chiral shift reagents, aiding in the stereochemical analysis of various compounds. This highlights its role in understanding the spatial arrangement of atoms in molecules (Gautier et al., 1997).
Chemical Reactivity and Stability
Studies have also been conducted on the reactivity and stability of related compounds. For instance, research on the stability of certain anticancer agents closely related to 2-[(4-Methylphenyl)methoxy]acetic acid has provided insights into their degradation mechanisms and how they can be stabilized (Pretzer & Repta, 1987).
Safety and Hazards
“2-[(4-Methylphenyl)methoxy]acetic acid” may be toxic by ingestion and severely irritates skin and eyes . It is classified as corrosive . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If swallowed, it is recommended to rinse the mouth and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
It is known to be a plasma metabolite .
Result of Action
2-[(4-Methylphenyl)methoxy]acetic acid has been identified as a potential biomarker for non-small cell lung carcinoma (NSCLC). It has been found to be highly sensitive and specific, and can be used to differentiate NSCLC patients from healthy controls .
properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVNZAHBFRXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533572 | |
| Record name | [(4-Methylphenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methoxy]acetic acid | |
CAS RN |
51934-40-8 | |
| Record name | [(4-Methylphenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylphenyl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















